4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole
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Overview
Description
4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole is a complex organic compound that features a sulfonylpiperazine group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole typically involves multiple steps, starting with the preparation of the sulfonylpiperazine intermediate. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon. The final step involves the coupling of the sulfonylpiperazine intermediate with the indole core under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylpiperazine group is known to enhance binding affinity, while the indole core can interact with hydrophobic pockets within the target molecule. This dual interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
- [4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Uniqueness
Compared to similar compounds, 4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole stands out due to its indole core, which provides unique electronic and steric properties. These properties can enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-14-13-20(15(2)12-17(14)21)27(25,26)24-10-8-23(9-11-24)19-5-3-4-18-16(19)6-7-22-18/h3-7,12-13,22H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAWZWWDBBDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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